3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid
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Overview
Description
3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid is a complex organic compound that belongs to the indole derivatives family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The furo[3,2-B] ring system can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in cancer and antimicrobial research.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Indole-3-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-acrylic acid: Known for its biological activity and structural similarity.
Uniqueness
3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid stands out due to its unique furoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89224-64-6 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-methoxy-4-methylfuro[3,2-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-14-8-6-4-3-5-7(8)10-9(14)11(17-2)12(18-10)13(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
ZPWMFKICQTVLOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=C(O3)C(=O)O)OC |
Origin of Product |
United States |
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